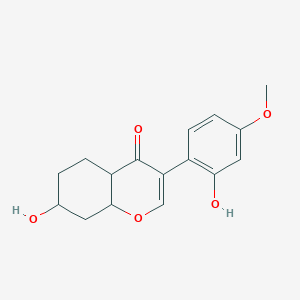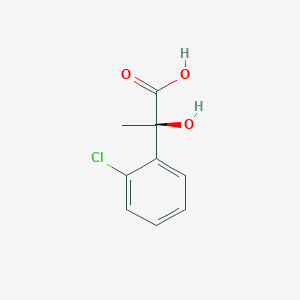
2'-(dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine is a complex organic compound that features a biphenyl backbone substituted with a dicyclohexylphosphino group, a methoxy group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group can be introduced via a lithiation reaction followed by the addition of chlorodicyclohexylphosphine.
Methoxylation and Dimethylamination: The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst. The dimethylamino group can be introduced through a reductive amination reaction using dimethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-(dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dicyclohexylphosphino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’-(dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-(dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine involves its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metal centers, facilitating various catalytic reactions. The compound’s unique structure allows it to form stable complexes with metals, enhancing the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2-(dicyclohexylphosphino)biphenyl: Similar structure but lacks the methoxy and dimethylamino groups.
2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (XPhos): Contains triisopropyl groups instead of methoxy and dimethylamino groups.
2-dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl (RuPhos): Contains diisopropoxy groups instead of methoxy and dimethylamino groups.
Uniqueness
2’-(dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine is unique due to the presence of both methoxy and dimethylamino groups, which can influence its electronic properties and reactivity. These functional groups can enhance the compound’s ability to participate in various catalytic processes and improve its performance as a ligand in transition metal-catalyzed reactions .
Properties
Molecular Formula |
C27H38NOP |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-3-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C27H38NOP/c1-28(2)24-18-12-19-25(29-3)27(24)23-17-10-11-20-26(23)30(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h10-12,17-22H,4-9,13-16H2,1-3H3 |
InChI Key |
YRSNPCXJKKAYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one](/img/structure/B12333412.png)
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
![(2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12333419.png)


![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)





![methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B12333492.png)
